8-iso Misoprostol

Description

Historical Overview of Prostaglandin (B15479496) Analogues and Related Impurities

The history of prostaglandins (B1171923) dates back to the 1930s when they were first isolated from seminal fluid. entokey.com It wasn't until the 1960s and 1970s that their ubiquitous presence and diverse physiological roles in the human body were recognized. entokey.com These lipid compounds, characterized by a five-membered ring, are involved in processes such as inflammation, smooth muscle contraction, and blood pressure regulation. ontosight.aireviewofoptometry.com

The therapeutic potential of prostaglandins spurred the development of synthetic prostaglandin analogues, which are molecules designed to mimic the action of natural prostaglandins at their receptors. service.gov.ukwikipedia.org One such synthetic analogue is Misoprostol (B33685), a derivative of prostaglandin E1 (PGE1). medchemexpress.comwikipedia.orgcaymanchem.com The development of these analogues was a significant leap in medicine, leading to treatments for various conditions. wikipedia.org For instance, latanoprost (B1674536) was approved by the US FDA in 1996, followed by travoprost (B1681362) and bimatoprost (B1667075) in 2001, and tafluprost (B1681877) in 2012, primarily for ophthalmic applications. service.gov.ukwikipedia.org

However, the synthesis and manufacturing of complex molecules like Misoprostol are not without challenges. The process can lead to the formation of related substances and impurities. clearsynth.com 8-iso Misoprostol is one such compound, identified as a potential impurity that can arise during the production of bulk Misoprostol. caymanchem.comscbt.com The formation of this isomer, specifically through epimerization at the C-8 position, is a known degradation pathway, particularly influenced by factors like the presence of water. google.comghsupplychain.orgghsupplychain.org The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality and consistency of the final drug product. google.com

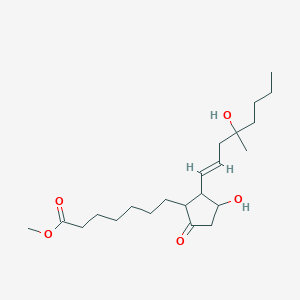

Nomenclature and Structural Distinction of this compound

The precise identification of chemical compounds is fundamental in scientific research. This compound is designated by the Chemical Abstracts Service (CAS) Number 1256643-55-6. scbt.compharmaffiliates.com Its systematic IUPAC name is methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate. nih.govcleanchemlab.com

This compound is a stereoisomer of Misoprostol. Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. mhmedical.com Specifically, this compound is an epimer of Misoprostol, meaning they differ in the configuration at only one stereocenter, which in this case is carbon atom number 8. ghsupplychain.org While Misoprostol is the (±)-form, research and manufacturing contexts often focus on specific isomers that are formed as impurities. ghsupplychain.org The formation of 8-iso-misoprostol from misoprostol is a process of isomerization. google.com This subtle structural variance is significant, as it can lead to different physical and chemical properties.

Table 1: Comparison of this compound and Misoprostol

| Feature | This compound | Misoprostol |

|---|---|---|

| CAS Number | 1256643-55-6 scbt.compharmaffiliates.com | 59122-46-2 cleanchemlab.com |

| Molecular Formula | C₂₂H₃₈O₅ scbt.comnih.gov | C₂₂H₃₈O₅ cleanchemlab.com |

| Molecular Weight | 382.5 g/mol scbt.comnih.gov | 382.53 g/mol pharmaffiliates.com |

| IUPAC Name | methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate nih.govcleanchemlab.com | (±) methyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate ghsupplychain.org |

| Nature | An impurity and isomer of Misoprostol caymanchem.comscbt.com | A synthetic prostaglandin E1 analogue wikipedia.orgcaymanchem.com |

| Key Structural Difference | Isomerization at the C-8 position relative to Misoprostol google.comghsupplychain.org | Parent compound |

Significance of Isomeric Purity in Pharmaceutical Research and Development

The study of three-dimensional molecular structure, or stereochemistry, is a cornerstone of pharmaceutical science. mhmedical.comijpsjournal.compatsnap.com Biological systems, such as enzymes and receptors, are themselves chiral, meaning they can interact differently with different stereoisomers of a drug molecule. patsnap.comslideshare.netamericanpharmaceuticalreview.com This specificity is often likened to a key fitting into a lock, where only a specific shape (isomer) can bind effectively to the biological target. patsnap.com

Consequently, different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological activities. nih.gov One isomer may be therapeutically active, while another could be inactive or even produce unwanted or toxic effects. patsnap.comnih.gov The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was effective while the other caused severe birth defects, remains a stark reminder of the critical importance of stereochemistry in drug safety. patsnap.comslideshare.net

Overview of Research Trajectories for Isomeric Compounds

Research involving isomeric compounds, particularly in the prostaglandin family, focuses heavily on developing sophisticated analytical methods for their separation and identification. researchgate.net The structural similarity between isomers like PGE₂, PGD₂, and other related compounds makes their individual analysis challenging. nih.govfigshare.com This is critical because even positional isomers can have distinct, sometimes opposing, physiological effects. researchgate.netnih.gov

Early research into prostaglandin biosynthesis explored how structural modifications, such as the placement of a methyl branch on a precursor acid, affected its conversion into prostaglandin E1 homologues. nih.gov These studies provided foundational knowledge on the substrate specificity of the enzymes involved. nih.gov

Modern analytical chemistry offers powerful tools to tackle the challenge of isomeric separation. researchgate.net High-performance liquid chromatography (HPLC) is a widely used technique. google.com For instance, developing HPLC methods is crucial for the quality control of commercial prostaglandin analogue formulations. mdpi.com Furthermore, mass spectrometry (MS) has become an indispensable tool. researchgate.net Advanced MS techniques, such as tandem MS (MS/MS) and MS³, are used to fragment ions and create unique spectral fingerprints that can distinguish between isomers. nih.gov Some research has explored the use of silver ion cationization to enhance sensitivity and aid in the differentiation of prostaglandin isomers by mass spectrometry. researchgate.netnih.govfigshare.com These analytical advancements are vital for ensuring the isomeric purity of pharmaceuticals and for advancing the fundamental understanding of the distinct biological roles of individual isomers. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1256643-55-6 scbt.compharmaffiliates.com | C₂₂H₃₈O₅ scbt.comnih.gov |

| Misoprostol | 59122-46-2 cleanchemlab.com | C₂₂H₃₈O₅ cleanchemlab.com |

| Prostaglandin E1 (PGE1) | 745-65-3 wikipedia.org | C₂₀H₃₄O₅ wikipedia.org |

| 11β-Prostaglandin E1 | 24570-01-2 caymanchem.comscbt.com | C₂₀H₃₄O₅ caymanchem.comscbt.com |

| Latanoprost | 130209-82-4 | C₂₆H₄₀O₅ |

| Bimatoprost | 155206-00-1 | C₂₅H₃₇NO₄ |

| Travoprost | 157283-68-6 | C₂₆H₃₅F₃O₆ |

| Tafluprost | 209860-87-7 | C₂₅H₃₃F₂O₅ |

| Prostaglandin F1α | 745-62-0 | C₂₀H₃₆O₅ |

| Prostaglandin E2 (PGE2) | 363-24-6 | C₂₀H₃₂O₅ |

| Prostaglandin D2 (PGD2) | 41598-07-6 | C₂₀H₃₂O₅ |

Structure

3D Structure

Properties

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+ |

InChI Key |

OJLOPKGSLYJEMD-ZRDIBKRKSA-N |

SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Isomeric SMILES |

CCCCC(C)(C/C=C/C1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Origin of Product |

United States |

Advanced Analytical Methodologies for the Detection and Quantification of 8 Iso Misoprostol

Spectroscopic Techniques in Isomer Differentiation

Spectroscopic methods are fundamental in the structural elucidation and purity assessment of pharmaceutical compounds. These techniques provide detailed information about the molecular structure and can differentiate between closely related isomers like 8-iso Misoprostol (B33685) and Misoprostol.

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical tool for the identification, characterization, and quantification of chemical compounds. When coupled with chromatographic separation, it offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures and trace-level impurities.

UHPLC-QqQ-MS/MS has emerged as a highly sensitive and specific method for the determination of prostaglandins (B1171923) and their isomers. This technique is particularly valuable in forensic toxicology and pharmacokinetic studies where low concentrations of analytes are expected. researchgate.netnih.gov For the analysis of misoprostol acid, the active metabolite of misoprostol, a UHPLC-QqQ-MS/MS method operating in multiple reaction monitoring (MRM) mode with negative ionization has been developed. nih.gov

The method demonstrates excellent validation parameters, including a low limit of detection (LOD) and limit of quantification (LOQ), high coefficient of determination (R²), and good accuracy and precision. researchgate.netnih.gov The use of an internal standard, such as misoprostol acid-d₅, ensures the reliability of the quantification. nih.gov This advanced method can reliably quantify 8-isoprostane and resolve it from interfering peaks. frontiersin.org

Table 1: Validation Parameters of a UHPLC-QqQ-MS/MS Method for Misoprostol Acid

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 25 pg/mL nih.gov |

| Limit of Quantification (LOQ) | 50 pg/mL nih.gov |

| Coefficient of Determination (R²) | >0.999 nih.gov |

| Intra- and Interday Accuracy and Precision | Not greater than 13.7% nih.gov |

| Recovery | 88.3–95.1% nih.gov |

| Matrix Effect | -11.7 to -4.9% nih.gov |

LC-MS/MS is a widely used technique for the quantitative analysis of misoprostol acid in various biological matrices. researchgate.net This method offers high specificity because while many isoprostane isomers share the same mass, they often exhibit different fragmentation patterns in tandem mass spectrometry. nih.gov However, for isomers with identical fragmentation patterns, such as the type III F₂ isoprostanes which include 8-iso-PGF₂α, chromatographic separation is crucial for accurate quantification. nih.gov

Methods have been developed that achieve baseline separation of 8-isoprostane from its isomers, ensuring accurate quantification. mdpi.com The use of an internal standard, like misoprostol acid-d₅, is common practice to improve the accuracy and precision of the method. nih.gov LC-MS/MS methods have been successfully applied in pharmacokinetic studies and forensic analysis. researchgate.net

Table 2: Performance of an LC-MS/MS Method for 8-isoprostane Quantification

| Parameter | Value |

|---|---|

| Limit of Quantification (LOQ) | 2.5 pg/mL mdpi.com |

| Limit of Detection (LOD) | 0.8 pg/mL mdpi.com |

| Linear Range | 25 pg/mL to 500 ng/mL mdpi.com |

| Sample Volume | 300 µL of plasma mdpi.com |

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the atomic structure of organic molecules and assessing the purity of compounds. measurlabs.com It is a non-destructive technique that provides detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers. mdpi.com

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for structural characterization. mdpi.com 1D ¹H NMR is a fundamental tool, while 2D NMR experiments like COSY, HSQC, and HMBC provide more detailed structural information, which is particularly useful for complex molecules and for distinguishing between stereoisomers. measurlabs.commdpi.com The integration of resonance signals in a ¹H NMR spectrum can be used to determine the relative amounts of different isomers in a mixture, thereby assessing the isomeric purity. researchgate.netmagritek.com

UV Spectrophotometric Method Development for Related Compounds

UV spectrophotometry offers a simple, cost-effective, and reproducible method for the quantification of compounds in bulk and pharmaceutical formulations. wisdomlib.org For misoprostol, a UV spectrophotometric method has been developed and validated using distilled water as a solvent. wisdomlib.orgamazonaws.com

The method is based on measuring the absorbance at the wavelength of maximum absorption (λmax), which for misoprostol has been identified at 208 nm. wisdomlib.orgamazonaws.com The method demonstrates good linearity over a specific concentration range and has been validated for accuracy and precision. amazonaws.com This technique can be effectively used for routine quality control analysis of misoprostol and its related compounds. wisdomlib.org

Table 3: Validation Parameters of a UV Spectrophotometric Method for Misoprostol

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorption (λmax) | 208 nm wisdomlib.orgamazonaws.com |

| Linearity Range | 1 to 5 µg/ml amazonaws.com |

| Limit of Detection (LOD) | 2.0924 µg/ml wisdomlib.org |

| Limit of Quantification (LOQ) | 6.3406 µg/ml wisdomlib.org |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of 8-iso Misoprostol from Misoprostol and other related impurities. The choice of chromatographic conditions is critical to achieve the desired resolution between these closely related isomers.

During the purification of misoprostol, it was observed that the amount of 8-iso-misoprostol could increase during chromatographic purification with certain solvent mixtures, particularly those containing alcohol. google.com A significant improvement in purification was achieved by adding a small percentage (0.01-0.1%) of acetic acid or formic acid to the eluent. google.com This addition helps to hinder the formation of the 8-iso-misoprostol impurity. google.com

Normal phase liquid chromatography has also been successfully employed for the separation of stereoisomers. nih.gov For a key intermediate in the synthesis of an active pharmaceutical ingredient, a method was developed using a Chiralcel OD-H column with a mobile phase consisting of heptane, ethanol, and dichloromethane. nih.gov This method allowed for the resolution of eight stereoisomers. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of misoprostol isomers. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose.

A study detailing the separation of misoprostol's related substances and diastereoisomers utilized an Ascentis Express C18 column (150mm × 4.6mm, 5μm). researchgate.net The method employed a gradient mixture of mobile phase A (acetonitrile-water-methanol, 28:69:3 v/v/v) and mobile phase B (acetonitrile-water-methanol, 47:50:3 v/v/v) at a flow rate of 1.5 mL/min, with UV detection at 200 nm. researchgate.netnih.gov This method successfully separated 8-epimisoprostol (B15201911) (an impurity) from misoprostol and other related compounds. researchgate.net

Another RP-HPLC method for the simultaneous determination of aceclofenac (B1665411) and misoprostol used an Inertsil ODS column (150mm x 4.6mm, 3.5µ) with a mobile phase of acetonitrile (B52724) and 0.1% orthophosphoric acid (50:50 v/v). ijrps.com The flow rate was 1 ml/min, and detection was at 227 nm, achieving a retention time of 6.966 minutes for misoprostol. ijrps.com

Furthermore, a high-performance liquid radiochromatographic assay was developed for the simultaneous analysis of iloprost (B1671730) and misoprostol. This method used a reversed-phase Zorbax Rx-C8 column with a mobile phase of 0.02M potassium phosphate (B84403) (pH 3.0), acetonitrile, and methanol (B129727) (46:30:24, v/v) at a flow rate of 1.7 mL/min. nih.gov

For the specific resolution of diastereoisomers, a normal-phase (NP) LC method has been described. researchgate.netnih.gov This was performed on an XBridge bare silica (B1680970) column (150mm × 2.1mm, 3.5μm) with a mobile phase of 1-propanol-heptane-TFA (4:96:0.1%, v/v/v) at a flow rate of 0.5 mL/min and UV detection at 205 nm. researchgate.netnih.gov This NP-LC method effectively separated the two diastereoisomers of misoprostol with a resolution greater than 2. researchgate.netnih.gov

| Parameter | Reversed-Phase HPLC researchgate.netnih.gov | Normal-Phase HPLC researchgate.netnih.gov |

| Stationary Phase | Ascentis Express C18 | XBridge bare silica |

| Mobile Phase | Gradient of ACN-H₂O-MeOH | 1-propanol-heptane-TFA (4:96:0.1%) |

| Flow Rate | 1.5 mL/min | 0.5 mL/min |

| Detection | 200 nm | 205 nm |

| Application | Separation of related substances | Separation of diastereoisomers |

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides a highly sensitive and selective method for the determination of misoprostol's active metabolite, misoprostol acid (MPA), after conversion to volatile derivatives. researchgate.netnih.gov

A validated method for determining MPA in serum and breast milk involved an isotope dilution assay using GC coupled with negative ion chemical ionization tandem mass spectrometry (GC/NICI-MS/MS). researchgate.netnih.gov To make the non-volatile MPA suitable for GC analysis, it underwent a derivatization process. The prostanoids were first derivatized with O-2,3,4,5,6-pentafluorobenzylhydroxylamine hydrochloride (PFBHA) and 2,3,4,5,6-pentafluorobenzyl bromide (PFBB) to form pentafluorobenzyl oxime (PFBO)-pentafluorobenzyl ester (PFB) derivatives. researchgate.netnih.gov Following a thin-layer chromatography purification step, a further derivatization to the trimethylsilyl (B98337) ether was performed. researchgate.netnih.gov

The analysis was conducted using GC/NICI-MS/MS, monitoring specific precursor and product ions for quantification. researchgate.netnih.gov This highly specific and sensitive method achieved a limit of quantification for MPA of approximately 1 pg/mL in both breast milk and serum. researchgate.netnih.gov The use of derivatization is crucial in GC-based methods to increase the volatility and thermal stability of analytes like misoprostol acid, enabling their passage through the GC column. While direct GC-MS analysis of non-derivatized misoprostol is theoretically predictable, practical applications for quantitative analysis from biological matrices rely on these derivatization steps to achieve the necessary sensitivity and accuracy.

Chiral Chromatography for Stereoisomer Analysis

The separation of stereoisomers, which have identical chemical structures but different spatial arrangements, requires chiral chromatography. nih.goveijppr.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. eijppr.com

For prostaglandins and their analogs, chiral HPLC methods have been successfully developed. mdpi.com For instance, the separation of prostaglandin (B15479496) enantiomers has been achieved using a Chiracel OJ-RH column. mdpi.com The mobile phase typically consists of a mixture of acetonitrile, methanol, and water (at a controlled pH), with the specific ratios adjusted to optimize the separation for different prostaglandin analogs. mdpi.com

While direct chiral separation of this compound is not extensively detailed in the provided context, the principles of chiral chromatography are broadly applicable. Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used for chiral separations. nih.govlcms.cz The choice of the chiral stationary phase is critical, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being very common due to their broad applicability. waters.com Method optimization involves adjusting the mobile phase composition, temperature, and flow rate to enhance the resolution between enantiomers.

Advanced Microfluidic and Miniaturized Analytical Systems

Chip-Based Nano-Liquid Chromatography for Enhanced Sensitivity

The drive for higher sensitivity and lower sample consumption has led to the development of miniaturized analytical systems. Chip-based nano-liquid chromatography (nano-LC), often coupled with mass spectrometry (MS), offers significant advantages for the analysis of trace-level compounds like this compound. researchgate.netnih.govuio.no

These systems integrate components such as enrichment columns, analytical columns, and nanospray emitters onto a single microfluidic chip, typically made from materials like polyimide. researchgate.netnih.gov The key advantage of nano-LC is the dramatic reduction in column inner diameter (typically ≤ 100 µm), which leads to less sample dilution and thus a higher concentration of the analyte reaching the detector. uio.nothermofisher.com This can result in a substantial increase in sensitivity compared to conventional HPLC systems. thermofisher.com

A study on the determination of urinary 8-isoprostaglandin F(2α), a related prostaglandin, employed a microfluidic chip-based nano-LC system coupled to a triple quadrupole mass spectrometer (QqQ-MS). researchgate.net This setup demonstrated enhanced sensitivity and was successfully used for quantitative analysis in human urine. researchgate.net The use of nano-LC-MS is particularly beneficial for "omics" research and is gaining traction in applications requiring high sensitivity, such as the analysis of limited biological samples. uio.no

On-Chip Sample Enrichment Methodologies

To further boost sensitivity in miniaturized systems, on-chip sample enrichment is a critical step. This involves pre-concentrating the analyte from a larger sample volume onto a small, integrated enrichment column (or trap column) before it is passed to the analytical column for separation. researchgate.netnih.gov

This technique serves two main purposes: it increases the amount of analyte that is ultimately analyzed, and it helps to remove interfering substances from the sample matrix, which can suppress the signal in the mass spectrometer. researchgate.net The microfluidic chip used for the analysis of urinary 8-isoPGF(2α) integrated such an enrichment column, allowing for online sample pre-concentration. researchgate.net This approach significantly improves the method's sensitivity and is a key feature of advanced chip-based analytical systems. researchgate.net The enrichment column is often a short column packed with a reversed-phase material (like C18), which retains the analyte of interest while allowing more polar matrix components to be washed away. researchgate.net

Validation Parameters for Quantitative Methods

The validation of any quantitative analytical method is crucial to ensure its reliability, accuracy, and precision. For methods designed to quantify this compound or its metabolites, validation is typically performed according to guidelines from bodies like the International Council for Harmonisation (ICH). The key validation parameters include:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components, such as isomers, impurities, or matrix components. researchgate.netnih.gov

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. ijrps.comnih.govresearchgate.net This is typically assessed by calculating the correlation coefficient (R²), which should be close to 1. ijrps.comnih.gov For example, a method for misoprostol acid showed linearity in the concentration range of 10.0–3000 pg/mL. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ijrps.comnih.govwisdomlib.orgamazonaws.comwjpr.net For instance, a validated UHPLC-MS/MS method for misoprostol acid reported an LOD of 25 pg/mL and an LOQ of 50 pg/mL. nih.gov Another UV spectrophotometric method reported an LOD of 2.0924 µg/ml and an LOQ of 6.3406 µg/ml. wisdomlib.orgamazonaws.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. nih.govamazonaws.com Recoveries are expected to be within a pre-defined range, for example, 88.3–95.1%. nih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.netamazonaws.com RSD values of less than 2.0% are often considered indicative of a precise method. ijrps.com

Recovery and Matrix Effect: In methods involving complex biological samples, it's important to evaluate the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on the analyte's ionization (matrix effect). nih.gov

The table below summarizes validation parameters from various studies on misoprostol and its acid metabolite.

| Validation Parameter | UHPLC-MS/MS nih.gov | LC-MS/MS researchgate.net | RP-HPLC ijrps.com | UV-Spectrophotometry wisdomlib.orgamazonaws.com |

| Linearity Range | 50–20,000 pg/mL | 10.0–3000 pg/mL | 10% to 150% of nominal | 1-5 g/ml |

| Correlation Coefficient (R²) | >0.999 | Not specified | 0.999 | 0.9980 |

| LOD | 25 pg/mL | Not specified | 0.063 µg/mL | 2.0924 µg/ml |

| LOQ | 50 pg/mL | 10.0 pg/mL | 0.208 µg/mL | 6.3406 µg/ml |

| Accuracy (Recovery) | 88.3–95.1% | -0.5 to 1.2% (relative error) | 98-102% | Close to expected values |

| Precision (RSD) | <13.7% | <8.3% | <2.0% | Minimal variance |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Various analytical techniques have been employed to determine the LOD and LOQ for misoprostol and its related compounds, including its active metabolite, misoprostol acid. For instance, a UV spectrophotometric method for misoprostol estimation determined the LOD to be approximately 2.0924 µg/ml and the LOQ to be 6.3406 µg/ml. wisdomlib.org Another study, also using UV-spectrophotometry, reported an LOD of 0.656 μg/ml and an LOQ of 1.988 μg/ml for misoprostol in bulk form. wjpr.netresearchgate.net A separate UV spectrophotometric method found the LOD and LOQ values to be 4.9 µg/ml and 15.10 µg/ml, respectively. derpharmachemica.com

More sensitive techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) have demonstrated significantly lower detection and quantification limits for misoprostol acid in biological samples. One such method established an LOD of 25 pg/mL and an LOQ of 50 pg/mL. nih.govresearchgate.net Another study utilizing UPLC-MS/MS for the determination of misoprostol acid in whole blood reported an LOD of 10 ng/L and an LOQ of 25 ng/L.

Table 1: LOD and LOQ Values for Misoprostol and its Metabolite

| Method | Analyte | LOD | LOQ |

| UV Spectrophotometry wisdomlib.org | Misoprostol | 2.0924 µg/ml | 6.3406 µg/ml |

| UV Spectrophotometry wjpr.netresearchgate.net | Misoprostol | 0.656 µg/ml | 1.988 µg/ml |

| UV Spectrophotometry derpharmachemica.com | Misoprostol | 4.9 µg/ml | 15.10 µg/ml |

| UHPLC-QqQ-MS/MS nih.govresearchgate.net | Misoprostol Acid | 25 pg/mL | 50 pg/mL |

| UPLC-MS/MS | Misoprostol Acid | 10 ng/L | 25 ng/L |

Precision, Accuracy, and Recovery Assessments

Method validation for the analysis of this compound necessitates rigorous assessment of precision, accuracy, and recovery. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true value, often evaluated through recovery studies. Recovery is the percentage of the true amount of an analyte that is detected by the analytical method.

A study using a UV spectrophotometric method for misoprostol demonstrated good precision, with the percentage relative standard deviation (%RSD) falling within the specified limit. derpharmachemica.com The accuracy of this method was confirmed through recovery studies at three different levels (50%, 100%, and 120%), with the percentage of recovery for each level falling between 99% and 101%. derpharmachemica.com Another UV spectrophotometric method also reported that the accuracy and precision were within the acceptance range based on recovery studies. wjpr.net

In a more advanced UHPLC-QqQ-MS/MS method for the determination of misoprostol acid, the intra- and interday accuracy and precision were found to be not greater than 13.7%. nih.govresearchgate.net The recovery for this method was in the range of 88.3–95.1%. nih.gov Another UPLC-MS/MS method for misoprostol acid in whole blood reported intra- and inter-assay precisions of 4.0% and 5.4% at 50 ng/L, and 5.5% and 4.1% at 500 ng/L, respectively. The recovery for this method ranged from 89% to 97%.

Table 2: Precision, Accuracy, and Recovery Data for Misoprostol and its Metabolite

| Method | Analyte | Precision (%RSD) | Accuracy (% Recovery) |

| UV Spectrophotometry derpharmachemica.com | Misoprostol | Within specified limit | 99% - 101% |

| UHPLC-QqQ-MS/MS nih.govresearchgate.net | Misoprostol Acid | ≤ 13.7% | 88.3% - 95.1% |

| UPLC-MS/MS | Misoprostol Acid | 4.0% - 5.5% | 89% - 97% |

Evaluation of Matrix Effects in Complex Samples

When analyzing biological samples such as blood, plasma, or tissue, the sample matrix can interfere with the detection and quantification of the target analyte, a phenomenon known as the matrix effect. It is crucial to evaluate and minimize these effects to ensure the reliability of the analytical results.

In the development of a UHPLC-QqQ-MS/MS method for determining misoprostol acid in biological specimens, the matrix effect was evaluated and found to be in the range of -11.7% to -4.9%. nih.gov This indicates a slight to moderate signal suppression due to the biological matrix. Another study using UPLC-MS/MS for misoprostol acid in whole blood reported no significant matrix effect. The evaluation of matrix effects is a critical step in the validation of bioanalytical methods, ensuring that the presence of endogenous components in the sample does not compromise the accuracy of the quantification. nih.gov

Application in Pharmaceutical Quality Control and Reference Standards

This compound is a key impurity of misoprostol and its control is a critical aspect of pharmaceutical quality control. clearsynth.comnaarini.com Reference standards for this compound are essential for the development and validation of analytical methods used in this process. cleanchemlab.comveeprho.comsynzeal.comsynzeal.comweblivelink.com These standards allow for the accurate identification and quantification of this impurity in both the active pharmaceutical ingredient (API) and the final drug product. cleanchemlab.comveeprho.comsynzeal.comweblivelink.com

The availability of well-characterized reference standards for this compound and other related impurities is crucial for several aspects of pharmaceutical development and manufacturing, including:

Analytical Method Development and Validation: Reference standards are used to establish the specificity, linearity, accuracy, and precision of analytical methods. cleanchemlab.comveeprho.comsynzeal.comweblivelink.com

Quality Control (QC) Applications: They are used in routine QC testing to ensure that the levels of impurities in each batch of the drug substance and drug product are within the specified limits. cleanchemlab.comveeprho.comsynzeal.comweblivelink.com

Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) Filing: Regulatory authorities require comprehensive data on impurities, which is generated using certified reference standards. cleanchemlab.comveeprho.comsynzeal.comweblivelink.com

Several suppliers provide this compound as a certified reference material, often with comprehensive characterization data to meet regulatory guidelines. cleanchemlab.comsynzeal.comsynzeal.comweblivelink.compharmaffiliates.comlgcstandards.com This ensures the reliability and accuracy of the analytical results obtained in pharmaceutical laboratories. veeprho.comsynzeal.com

Stability and Degradation Pathways of Misoprostol and the Formation of 8 Iso Misoprostol

Factors Influencing Degradation of Misoprostol (B33685)

The stability of misoprostol is significantly affected by the presence of water, pH levels, and temperature. nih.govhres.caipas.org These factors can catalyze degradation reactions, altering the drug's chemical structure and potentially its efficacy.

Water is a critical factor in the degradation of misoprostol. nih.govghsupplychain.orghres.ca The presence of moisture accelerates the breakdown of the active compound. hres.ca Studies have shown that the rate of misoprostol degradation follows first-order kinetics and increases as the water content rises. nih.govresearchgate.net Below a 2% water content, the degradation rate is minimal. nih.govresearchgate.net However, in humid conditions, the absorption of atmospheric moisture can significantly increase the water content in misoprostol tablets, leading to accelerated degradation. nih.gov

To mitigate this, misoprostol is often formulated as a solid dispersion with hydroxypropyl methylcellulose (B11928114) (HPMC), which helps to protect the active ingredient from moisture. nih.govplos.org However, when the water content exceeds the protective capacity of HPMC, degradation proceeds rapidly. nih.gov For instance, one study observed that when the water content of tablets exposed to typical European humidity and room temperature reached 5.53% after 24 hours, the protective effect of HPMC was surpassed. nih.gov

Both pH and temperature play a significant role in the isomerization and degradation of misoprostol. hres.calookchem.com The compound is sensitive to changes in pH, with degradation accelerated in both acidic and basic conditions. hres.ca Temperature also influences the rate of degradation, with higher temperatures promoting the formation of degradation products. nih.govnih.govplos.org Specifically, elevated temperatures can lead to the epimerization of misoprostol at the C-8 position, forming 8-epi misoprostol. nih.govplos.org One study noted that pure misoprostol showed 50% degradation within two weeks at 55°C. nih.govplos.org

Impact of Water and Moisture Content on Stability

Identification of Degradation Products and Isomeric Byproducts

The degradation of misoprostol results in the formation of several inactive byproducts. nih.govghsupplychain.org High-performance liquid chromatography (HPLC) is a common method used to identify and quantify these degradation products. nih.gov

The main degradation products of misoprostol are Type A misoprostol, Type B misoprostol, and 8-epi misoprostol. nih.govghsupplychain.org

Type A Misoprostol is formed through dehydration, a reaction catalyzed by water. nih.govghsupplychain.org

8-epi Misoprostol is an isomer of misoprostol formed through epimerization, also catalyzed by water. nih.govghsupplychain.org

Type B Misoprostol is formed through the isomerization of Type A misoprostol. nih.govghsupplychain.org

A study on the stability of misoprostol tablets exposed to air showed a time-dependent increase in these degradation products. After 48 hours of exposure, there was a notable increase in Type A, Type B, and 8-epi misoprostol. nih.govresearchgate.net

Changes in Misoprostol and its Degradation Products After 48 Hours of Exposure

| Compound | Change after 48 hours | Reference |

|---|---|---|

| Misoprostol (Active Ingredient) | -5.1% | nih.govresearchgate.net |

| Type A Misoprostol | +50% | nih.govresearchgate.net |

| Type B Misoprostol | +25% | nih.govresearchgate.net |

| 8-epi Misoprostol | +11% | nih.govresearchgate.net |

Mechanistic Studies of Isomerization Processes

Understanding the mechanisms behind the isomerization of misoprostol is crucial for developing stable formulations.

Base-Catalyzed Isomerization Mechanisms

The conversion of misoprostol to its diastereomer, 8-iso misoprostol (also known as 8-epimer misoprostol or Impurity A), is a significant degradation pathway that compromises the purity of the active substance. ghsupplychain.org This transformation is an epimerization reaction occurring at the carbon atom at position 8 (C-8) of the prostanoic acid skeleton.

The primary mechanism driving this conversion is base-catalyzed isomerization. google.comgoogle.com The process is initiated by the abstraction of the proton at C-8, which is acidic due to its position adjacent to the C-9 keto group of the cyclopentanone (B42830) ring. In the presence of a base, this proton is removed, leading to the formation of a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar structure. If the proton is added back on the opposite face from where it was removed, an inversion of stereochemistry at C-8 occurs, resulting in the formation of this compound.

This base-catalyzed degradation has been observed during purification processes, where the basic sites on amphoteric silica (B1680970) gel used in chromatography can facilitate the isomerization of misoprostol into this compound. google.comgoogle.com Furthermore, the presence of water has been identified as a catalyst for this and other degradation processes. ghsupplychain.orgghsupplychain.org While detailed studies on the isomerization of A-type misoprostol to B-type misoprostol have demonstrated the use of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce intramolecular isomerization, this underscores the susceptibility of the misoprostol structure to base-induced transformations. nih.gov

Development of Stability-Indicating Analytical Methods

To ensure the quality and stability of misoprostol, it is imperative to develop analytical methods capable of separating and quantifying the parent drug from its degradation products, including this compound. Such methods are termed "stability-indicating." High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. amazonaws.comderpharmachemica.comresearchgate.net

Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate the potential degradation products and validate the method's specificity. derpharmachemica.comnih.gov The development of these methods involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength, to achieve adequate resolution between misoprostol and its impurities.

Recent advancements have also utilized high-efficiency liquid chromatography coupled with mass spectrometry (LC-MS), such as electrospray ionization-high-resolution quadrupole-time-of-flight-MS, to not only separate but also identify and structurally characterize novel degradation products. nih.gov

Below is a table summarizing various reported HPLC conditions for the analysis of misoprostol and its degradants.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Stable bond cyano | Symmetry C18 | Thermo Hypersil BDS–C18 |

| Mobile Phase | Water / Acetonitrile (B52724) / Orthophosphoric Acid (650:350:0.5 mL) | Acetonitrile / Water / Methanol (B129727) (45:55:1% v/v) | Methanol / 0.05% OPA Water pH 2.7 (70:30) |

| Detection | UV at 205 nm | UV at 200 nm | UV at 235 nm |

| Reference | researchgate.net | researchgate.net | amazonaws.com |

These validated methods are crucial for routine quality control testing of bulk drug substances and finished pharmaceutical products, as well as for comprehensive stability studies.

Strategies for Enhancing Misoprostol Stability and Minimizing this compound Formation

Given that the formation of this compound is primarily driven by base catalysis and the presence of moisture, mitigation strategies focus on controlling these two factors throughout the manufacturing, purification, and storage of the product. ghsupplychain.orggoogle.comnih.gov

Control of pH during Purification: Research has shown that the isomerization of misoprostol on silica gel during chromatographic purification can be significantly hindered by neutralizing the basic sites on the stationary phase. google.comgoogle.com This is effectively achieved by adding a small quantity of a weak acid to the chromatographic eluent.

| Acid Concentration | Effect on this compound Formation | Reference |

| < 0.01% (e.g., Acetic or Formic Acid) | Favorable effect does not appear. | google.comgoogle.com |

| 0.01% - 0.1% (0.05% preferred) | Blocks basic sites on silica gel, hindering degradation to this compound. | google.comgoogle.com |

| > 0.1% | May cause the formation of other impurities like misoprostol-A. | google.comgoogle.com |

Formic acid is often preferred over acetic acid due to its easier removal from the final product. google.com

Control of Moisture: Exposure to water has been identified as a principal driver in the degradation of misoprostol, catalyzing both dehydration and isomerization reactions. ghsupplychain.orgghsupplychain.org Therefore, stringent moisture control is essential.

Manufacturing: It is critical to exclude water and moisture at all stages of the manufacturing process. ghsupplychain.org

Packaging: The choice of packaging is vital for the long-term stability of misoprostol tablets. Studies have demonstrated that double-aluminum blister packs provide a superior barrier against moisture compared to PVC or PVDC/aluminum blisters, especially under conditions of high temperature and humidity. ghsupplychain.orgghsupplychain.org Products packaged in less protective materials are more susceptible to degradation. ghsupplychain.org

By implementing these strategies—controlling pH during purification and rigorously protecting the product from moisture through process controls and appropriate packaging—the formation of this compound can be effectively minimized, ensuring the stability and quality of the drug product.

Differentiation and Comparative Studies with Endogenous 8 Iso Prostaglandins Isoprostanes

Clarification of Nomenclature: 8-iso Misoprostol (B33685) (Synthetic) vs. 8-iso-PGE2/8-iso-PGF2α (Endogenous)

The nomenclature in the field of eicosanoids distinguishes compounds based on their origin and structure. 8-iso Misoprostol is a synthetic compound, specifically an isomer of Misoprostol. cvmh.frcaymanchem.com Misoprostol itself is a synthetic analog of prostaglandin (B15479496) E1 (PGE1). medchemexpress.comdrugbank.comnih.gov During the manufacturing of Misoprostol, this compound can arise as an impurity. cvmh.frcaymanchem.com

In contrast, 8-iso-prostaglandin E2 (8-iso-PGE2) and 8-iso-prostaglandin F2α (8-iso-PGF2α) are endogenous compounds, meaning they are produced naturally within biological systems. nih.gov They belong to a larger family of compounds called isoprostanes. nih.govlodz.pl Isoprostanes are isomers of prostaglandins (B1171923) that are formed primarily through the non-enzymatic, free-radical-catalyzed peroxidation of polyunsaturated fatty acids like arachidonic acid. nih.govnih.gov While some research suggests a partial contribution from cyclooxygenase (COX) enzymes to their formation, the predominant pathway is non-enzymatic. nih.govjcbmr.com This fundamental difference in origin—synthetic versus natural—is the primary distinction.

Table 1: Comparison of this compound and Endogenous Isoprostanes

| Compound | Origin | Chemical Nature | Primary Formation Pathway |

|---|---|---|---|

| This compound | Synthetic | Isomer/impurity in Misoprostol (a PGE1 analog) production | Chemical synthesis |

| 8-iso-PGE2 | Endogenous | Isoprostane (prostaglandin E2 isomer) | Free-radical peroxidation of arachidonic acid |

| 8-iso-PGF2α | Endogenous | Isoprostane (prostaglandin F2α isomer) | Free-radical peroxidation of arachidonic acid |

Analytical Distinctions Between Synthetic Isomers and Endogenous Isoprostanes

The structural similarity between synthetic isomers and endogenous isoprostanes necessitates sophisticated analytical techniques for accurate differentiation and quantification. Mass spectrometry (MS) based methods are considered the gold standard for their accuracy and reliability. oxfordbiomed.comnih.gov

Key analytical methods include:

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are also widely used due to their ease of use and lower cost. oxfordbiomed.comnih.gov However, a significant drawback is the potential for cross-reactivity with multiple isomers of prostaglandins and other related compounds, which can lead to less precise measurements. mdpi.comsemanticscholar.org The challenge in distinguishing this compound from other impurities like 11β-misoprostol underscores the need for high-resolution analytical methods. cvmh.frcaymanchem.com

Table 2: Analytical Methods for Isoprostane Analysis

| Method | Advantages | Disadvantages |

|---|---|---|

| LC-MS/MS | High specificity and sensitivity; separates individual isomers. oxfordbiomed.commdpi.com | High equipment cost; requires extensive sample preparation. oxfordbiomed.com |

| GC-MS | High sensitivity and selectivity. nih.gov | Quantifies total stereoisomers, not individual ones; requires chemical derivatization. nih.gov |

| ELISA | Low cost; high throughput; relatively easy to use. nih.gov | Potential for significant cross-reactivity with other isomers, leading to lower precision. mdpi.comsemanticscholar.org |

Research on the Biological Roles of Endogenous Isoprostanes as Oxidative Stress Biomarkers

Endogenous isoprostanes, particularly F2-isoprostanes like 8-iso-PGF2α, are widely regarded as reliable and sensitive biomarkers of in vivo lipid peroxidation and oxidative stress. nih.govlodz.plresearchgate.net Their levels increase in proportion to the degree of oxidative stress, making them valuable indicators in a wide range of pathological conditions. oxfordbiomed.comfrontiersin.orgtandfonline.com

Generation and Metabolism of F2-Isoprostanes in Biological Systems

The formation of F2-isoprostanes is a multi-step process initiated by the attack of free radicals on arachidonic acid. nih.gov Unlike prostaglandins, which are synthesized from free arachidonic acid, isoprostanes are formed while the arachidonic acid is still esterified within membrane phospholipids. nih.govahajournals.orglongdom.org This peroxidation event can disrupt the integrity and fluidity of cell membranes.

The key steps in their generation and metabolism are:

Link to Cellular Responses to Oxidative Stress

Elevated levels of F2-isoprostanes are a hallmark of oxidative stress and are linked to the cellular damage that ensues. cpn.or.krmdpi.com Oxidative stress represents an imbalance where the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses, leading to damage of lipids, proteins, and DNA. frontiersin.orgcpn.or.kr

Research findings have established a clear link between F2-isoprostanes and cellular responses:

Implications of this compound Impurity on Assays for Endogenous Isoprostanes

The presence of synthetic isomers like this compound as an impurity in a therapeutic product can have significant implications for the accurate measurement of endogenous isoprostanes. If a patient is taking Misoprostol, the presence of the this compound impurity could potentially interfere with clinical or research assays designed to measure biomarkers of oxidative stress.

The primary concerns are:

Future Directions in 8 Iso Misoprostol Research

Development of Novel Synthetic Routes with Improved Isomeric Purity

The synthesis of misoprostol (B33685) inherently produces a mixture of stereoisomers. google.com Future research will likely focus on developing novel synthetic pathways that afford greater control over the stereochemistry at each chiral center, thereby minimizing the formation of 8-iso misoprostol and other undesired isomers.

Key areas of exploration may include:

Stereoselective Catalysis: The use of chiral catalysts to direct the formation of the desired stereoisomer is a promising avenue. Research into novel organocatalysts or transition-metal complexes could lead to reactions with high diastereoselectivity and enantioselectivity, significantly improving the isomeric purity of the final product.

Enzymatic Resolutions: Biocatalysis offers a highly specific method for separating stereoisomers. The development of enzymes, such as lipases, that can selectively react with one isomer over another could be employed to resolve racemic mixtures, thereby isolating the desired active isomer from this compound. taltech.ee

Advanced Chromatographic Purification: While chromatography is currently used for purification, the development of more efficient and scalable chromatographic techniques is crucial. justia.comgoogle.com This includes exploring new stationary phases and solvent systems that can effectively separate closely related isomers like this compound from the active pharmaceutical ingredient. justia.comgoogle.com A patent describes a process where the addition of a small percentage of formic or acetic acid to the eluent during chromatography on silica (B1680970) gel can hinder the formation of 8-iso-misoprostol. google.comjustia.com

A recent study highlighted the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the intramolecular isomerization of A-type misoprostol to B-type misoprostol, which could potentially be adapted for separating enantiomerically pure isomers. nih.gov

Enhanced Analytical Strategies for Ultra-Trace Detection of Isomers

The accurate detection and quantification of this compound, even at trace levels, are critical for quality control and for understanding its potential biological effects. Future analytical research should focus on enhancing the sensitivity and selectivity of detection methods.

Table 1: Current and Future Analytical Techniques for Isomer Detection

| Technique | Current Application | Future Enhancement |

| HPLC-MS/MS | Widely used for the determination of misoprostol acid in biological samples. nih.gov | Development of methods with lower limits of detection (LOD) and quantification (LOQ) for specific isomers like this compound. researchgate.net |

| UHPLC-QqQ-MS/MS | Applied for the quantitative analysis of misoprostol acid in forensic toxicology. nih.gov | Optimization of fragmentation patterns and transitions to differentiate between isomers with greater confidence. |

| GC-MS | Historically used for prostaglandin (B15479496) analysis, now largely replaced by LC-MS for many applications. mdpi.commdpi.com | Potential for derivatization strategies to improve the volatility and separation of isomers. |

| SFC-MS | Shows promise for the separation of lipid isomers. mdpi.com | Further exploration of supercritical fluid chromatography (SFC) for the separation of prostaglandin isomers. |

Future advancements could involve:

Improved Chromatographic Separation: The development of chiral stationary phases specifically designed for prostaglandin isomers could significantly improve the resolution of this compound from other isomers in complex mixtures.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide more accurate mass measurements, aiding in the confident identification of isomers.

Tandem Mass Spectrometry (MS/MS) and MSn: Advanced MS techniques can provide detailed structural information through fragmentation patterns, which can be used to differentiate between isomers. researchgate.net

Novel Sample Preparation Techniques: Developing more efficient solid-phase extraction (SPE) or other sample clean-up methods can help to concentrate trace amounts of this compound and remove interfering substances from the sample matrix. nih.gov

Further Characterization of Biological Activity (or inactivity) of this compound in Preclinical Models

While some isomers of misoprostol are known to be pharmacologically active, the biological activity of this compound is not as well-characterized and is often considered to be minimal. hku.hk However, a thorough investigation into its potential biological effects is warranted to ensure a complete understanding of the misoprostol profile.

Future preclinical studies should aim to:

Receptor Binding Assays: Investigate the binding affinity of this compound to various prostaglandin receptors (e.g., EP1, EP2, EP3, EP4) to determine if it has any potential to elicit a biological response. tga.gov.au

In Vitro Functional Assays: Utilize cell-based assays to assess whether this compound can induce downstream signaling pathways associated with prostaglandin activity, such as changes in cyclic AMP (cAMP) levels.

In Vivo Animal Models: Administer purified this compound to animal models to evaluate its effects on various physiological parameters, such as gastric acid secretion, uterine contractility, and inflammation. tga.gov.aufrontiersin.org These studies would help to confirm its in vivo activity or lack thereof.

It is important to note that the degradation of misoprostol, which can be catalyzed by water, leads to the formation of inactive products, including 8-epi misoprostol. ghsupplychain.orgghsupplychain.orgnih.gov

Research into Potential Interference of this compound in Biomarker Assays

The structural similarity between this compound and other prostaglandins (B1171923), as well as their metabolites, raises the possibility of interference in biomarker assays. This is particularly relevant for immunoassays, where antibodies may exhibit cross-reactivity with structurally related compounds.

Future research in this area should include:

Cross-Reactivity Studies: Systematically evaluate the cross-reactivity of commercially available and custom-developed antibodies used in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays for prostaglandins with purified this compound. For example, a Prostaglandin E2 ELISA kit shows minimal cross-reactivity with misoprostol and its free acid (<0.01%). caymanchem.com

Development of Highly Specific Assays: Focus on the development of monoclonal antibodies or other affinity reagents with high specificity for the target prostaglandin, minimizing cross-reactivity with this compound and other isomers.

Mass Spectrometry-Based Verification: Utilize highly selective and sensitive LC-MS/MS methods to confirm the results obtained from immunoassays and to investigate any discrepancies that may arise due to potential interference. mdpi.com This is crucial as immunoassays can sometimes show inflated levels of analytes compared to LC-MS/MS. mdpi.com

The biomarker 8-iso-prostaglandin F2α, another isoprostane, has been studied as a marker for oxidative stress in various conditions, and its detection methods could inform strategies for this compound analysis. mdpi.comnih.govnih.gov

Computational Chemistry Approaches for Isomer Stability and Reactivity Prediction

Computational chemistry offers powerful tools to predict the properties of molecules, including their stability and reactivity. Applying these methods to this compound can provide valuable insights that complement experimental studies.

Future computational research could focus on:

Conformational Analysis: Predicting the most stable three-dimensional structures of this compound and comparing them to the conformations of the active isomers. nih.gov This can help to understand the structural basis for differences in biological activity.

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to calculate the relative energies of the different isomers, providing a theoretical basis for their observed abundance.

Molecular Docking: Simulating the interaction of this compound with prostaglandin receptors to predict its binding affinity and to understand why it may be less active than other isomers.

Reaction Pathway Modeling: Investigating the mechanisms of formation and degradation of this compound to identify conditions that favor or inhibit its formation.

By combining these computational approaches with experimental data, researchers can gain a more complete understanding of the chemical and physical properties of this compound.

Q & A

Q. How should researchers interpret LD50 data for human risk assessment?

Q. What considerations apply when combining this compound with other agents in complex formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.